molecular formula C13H12N4OS2 B2734156 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea CAS No. 1219844-32-2

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea

Cat. No.: B2734156
CAS No.: 1219844-32-2
M. Wt: 304.39
InChI Key: GZHZPHNSRKGSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea is a complex organic compound that features a unique structure combining benzo[d]thiazole and thiazole rings with an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea typically involves the following steps:

    Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Formation of Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Rings: The benzo[d]thiazole and thiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of Ethylurea Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-2-14-12(18)17-13-16-9(7-19-13)11-15-8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZPHNSRKGSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.